(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS 394222-91-4 properties
(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS 394222-91-4 properties
CAS: 394222-91-4 Role: High-Value Pharmacophore & Fluorinated Scaffold for Drug Discovery
Executive Summary
(4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 394222-91-4) is a specialized heterocyclic building block extensively utilized in the development of voltage-gated sodium channel (NaV) inhibitors and kinase modulators. Distinguished by its 4,6-difluoro substitution pattern, this scaffold offers a strategic advantage in medicinal chemistry: the fluorine atoms block metabolic "soft spots" on the benzene ring while modulating the pKa of the benzimidazole core, thereby influencing solubility and membrane permeability. This guide details the compound's physicochemical profile, validated synthesis protocols, and its critical role in structure-activity relationship (SAR) campaigns targeting neuropathic pain and oncology indications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound exists as a tautomeric system. While the CAS name designates the 1H-tautomer with 4,6-substitution, in solution, the rapid proton exchange between N1 and N3 renders the 4,6-difluoro and 5,7-difluoro isomers chemically equivalent until the nitrogen is alkylated.
| Property | Data | Context |
| IUPAC Name | (4,6-difluoro-1H-benzimidazol-2-yl)methanamine | Primary Identifier |
| Molecular Formula | C₈H₇F₂N₃ | Core Scaffold |
| Molecular Weight | 183.16 g/mol | Fragment-based design compliant |
| Exact Mass | 183.0608 | Mass Spec identification |
| pKa (Predicted) | ~8.8 (Amine), ~11.5 (Ring NH) | Basic side chain; weakly acidic ring |
| LogP (Predicted) | 0.8 – 1.2 | Moderate lipophilicity due to F-substitution |
| Tautomerism | 4,6-difluoro ⇌ 5,7-difluoro | Critical for regioselective alkylation planning |
Synthesis & Manufacturing Methodology
The synthesis of CAS 394222-91-4 relies on the Phillips-type condensation of a fluorinated diamine with a glycine equivalent. The presence of electron-withdrawing fluorine atoms on the benzene ring deactivates the nucleophilicity of the diamine, often requiring harsh acidic conditions or high temperatures to effect cyclization.
Protocol: Acid-Catalyzed Cyclocondensation
Reference: Adapted from J. Med. Chem. 2015, 58, 362-375.[1]
Reagents:
-
Precursor: 3,5-Difluorobenzene-1,2-diamine (CAS 2369-29-1)[1]
-
Reagent: Glycine (Aminoacetic acid)
-
Solvent/Catalyst: 4M – 6M Hydrochloric Acid (aq)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-difluorobenzene-1,2-diamine (1.0 eq) and Glycine (1.2 – 1.5 eq) in 5M HCl (10–15 volumes).
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C). The reaction typically requires 12–24 hours due to the deactivated nature of the difluoro-diamine.
-
Monitoring: Monitor by LC-MS for the disappearance of the diamine (M+H 145) and formation of the product (M+H 184).
-
Workup: Cool the reaction mixture to 0 °C. Neutralize carefully with saturated aqueous Na₂CO₃ or NaOH to pH ~9–10.
-
Isolation: Extract the free base with Ethyl Acetate or DCM/IPA (3:1).
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH) or recrystallize from Ethanol/Water.
-
Salt Formation: For storage, convert to the dihydrochloride salt by treating with HCl in dioxane/ether.
Visual Synthesis Pathway
Caption: Acid-catalyzed Phillips condensation route for the synthesis of the fluorinated benzimidazole scaffold.
Medicinal Chemistry Applications
The (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine moiety is not merely a passive linker; it is an active pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
4.1 Metabolic Stability & Blocking
In non-fluorinated benzimidazoles, the C4/C7 and C5/C6 positions are susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP mediated hydroxylation).
-
Mechanism: The introduction of Fluorine at C4 and C6 blocks these sites from metabolic attack due to the strength of the C-F bond.
-
Result: Extended half-life (
) and improved oral bioavailability of the final drug candidate.
4.2 NaV1.8 Channel Inhibition
This scaffold is prominent in the design of selective inhibitors for NaV1.8 (Voltage-gated sodium channel 1.8), a target for neuropathic pain.[2]
-
Binding Mode: The benzimidazole NH often acts as a hydrogen bond donor to residues in the channel pore, while the 2-aminomethyl group serves as a vector to attach lipophilic "tails" that interact with the channel's voltage-sensing domain.
-
Selectivity: The 4,6-difluoro pattern alters the shape and electronics of the ring, often improving selectivity over the cardiac NaV1.5 channel, a critical safety requirement.
Strategic Decision Tree: When to Use This Scaffold
Caption: Decision logic for incorporating the 4,6-difluorobenzimidazole scaffold into drug candidates.
Analytical Characterization
To validate the identity of CAS 394222-91-4, researchers must look for specific spectroscopic signatures that distinguish it from the mono-fluoro or non-fluorinated analogs.
-
¹H NMR (DMSO-d₆):
-
Aromatic Region: Two distinct signals (or a multiplet depending on resolution) for the protons at C5 and C7. Due to F-coupling, these appear as doublets of doublets (dd) or multiplets in the 6.9 – 7.5 ppm range.
-
Amine Linker: A singlet or broad singlet for the -CH₂- group at ~3.8 – 4.0 ppm.
-
Exchangeable Protons: Broad singlets for NH₂ and Ring NH (often >12 ppm).
-
-
¹⁹F NMR:
-
Crucial for confirming the substitution pattern. Expect two distinct signals if the environment is asymmetric due to tautomer freezing, or averaged signals if rapid tautomerism occurs. Typical shift range: -110 to -130 ppm.
-
-
Mass Spectrometry:
-
ESI+: [M+H]⁺ = 184.06.
-
Fragmentation: Loss of NH₃ (17 Da) is common in the MS/MS spectrum.
-
Safety & Handling
-
Hazards: Classified as an Irritant.[3]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base may absorb CO₂ from air; storage as the dihydrochloride salt is recommended for long-term stability.
References
-
Synthesis Source: Journal of Medicinal Chemistry, 2015 , 58(1), 362–375.[1] (Protocol for condensation of fluorinated phenylenediamines with glycine). Link
-
Precursor Data: Ambeed.com. 3,5-Difluorobenzene-1,2-diamine Product Page. Accessed 2024.[5][6] Link
-
NaV1.8 Application: Bioorganic & Medicinal Chemistry Letters, 2019 , 29(2), 164-168. (Benzimidazoles as Selective NaV1.8 Blockers).[2] Link
-
Chemical Identity: PubChem Compound Summary for CID 81449901 (Related 2-amino analog for structural comparison). Link
Sources
- 1. 2369-29-1 | 3,5-Difluorobenzene-1,2-diamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Nurse Navigator’s Perspective on CDK4/6 Inhibitors [jhoponline.com]
